4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde

mGluR5 negative allosteric modulator CNS drug discovery regioisomer specificity

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde (CAS 1378797-49-9) is a heterobicyclic building block with molecular formula C₇H₈N₂O₂ and molecular weight 152.15 g/mol. It features a partially saturated pyridine ring fused at the [4,5-c] position to an oxazole bearing a reactive 2-carboxaldehyde group.

Molecular Formula C₇H₈N₂O₂
Molecular Weight 152.15
CAS No. 1378797-49-9
Cat. No. B1142690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde
CAS1378797-49-9
Molecular FormulaC₇H₈N₂O₂
Molecular Weight152.15
Structural Identifiers
SMILESC1CNCC2=C1OC(=N2)C=O
InChIInChI=1S/C7H8N2O2/c10-4-7-9-5-3-8-2-1-6(5)11-7/h4,8H,1-3H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde (CAS 1378797-49-9): A Strategic Aldehyde-Functionalized Bicyclic Building Block for CNS-Targeted and Wound-Healing Drug Discovery


4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde (CAS 1378797-49-9) is a heterobicyclic building block with molecular formula C₇H₈N₂O₂ and molecular weight 152.15 g/mol . It features a partially saturated pyridine ring fused at the [4,5-c] position to an oxazole bearing a reactive 2-carboxaldehyde group. This compound belongs to the broader family of 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridines, a scaffold that has been validated as a core template for potent, orally active metabotropic glutamate receptor 5 (mGluR5) negative allosteric modulators (NAMs) with demonstrated brain penetration and oral bioavailability in both rats and monkeys [1]. The aldehyde handle at the 2-position distinguishes this intermediate from its 2-methyl, 2-(2-pyridinyl), and 2-carboxylic acid analogs by enabling a wider set of downstream derivatization chemistries including reductive amination, Knoevenagel condensation, and oxidation to the carboxylic acid for further functionalization [2].

Why 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde Cannot Be Replaced by Its Closest Analogs in Drug Discovery Programs


The tetrahydrooxazolo[4,5-c]pyridine scaffold exhibits profound regioisomer-dependent pharmacological activity. The [4,5-c] fusion is specifically required for mGluR5 NAM activity, as demonstrated by the optimized clinical lead compound 13 from the Hirose et al. series, which achieved an oral minimum effective dose (MED) of 0.3 mg/kg in the rat forced swimming test with favorable brain penetration [1]. Switching to the [5,4-c] regioisomer or to the isoxazolo analog would abolish this specific target engagement [1][2]. Furthermore, the 2-carboxaldehyde group is a chemically distinct reactive handle that cannot be replicated by the 2-methyl analog (CAS 885273-36-9, XLogP: 0.2, MW: 138.17) [3] or the 2-(2-pyridinyl) analog (CAS 1246891-69-9, MW: 201.22) [4]. The aldehyde enables oxidation to the 2-carboxylic acid—the core pharmacophore in patented oxazolo[4,5-c]pyridine wound-healing agents (US8907093B2) [5]—as well as reductive amination to install diverse amine substituents for structure-activity relationship (SAR) exploration. Physical property differences, including a TPSA of 55.1 Ų and XLogP3 of -0.4 for the target compound versus TPSA ~119–122 Ų and XLogP ~0.2–0.4 for the 2-methyl analog [3], further underscore that in-class substitution will alter both pharmacokinetic and pharmacodynamic profiles in unpredictable ways.

Quantitative Evidence Guide: Differentiation of 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde from Its Closest Analogs


Regioisomer-Dependent mGluR5 NAM Activity: [4,5-c] vs. [5,4-c] Fusion Pattern Determines Pharmacological Outcome

The [4,5-c] regioisomer fusion is essential for mGluR5 NAM activity. The lead compound from the Hirose et al. series built on the 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold (compound 13) achieved an oral MED of 0.3 mg/kg in the rat forced swimming test, with confirmed brain penetration via receptor occupancy assay in rat cortex [1]. In contrast, a representative [5,4-c] regioisomer analog, 3-(2-(pyridin-2-yl)-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine-5-carbonyl)benzonitrile (CHEMBL1258658), exhibited an IC50 of 2,600 nM on mGluR5 [2]—an approximately 8-fold reduction in potency compared to the 330 nM IC50 of the 5-phenyl-2-(pyridin-2-yl)-[4,5-c] analog (CHEMBL1258773) [3]. This demonstrates that the [4,5-c] ring fusion is pharmacologically privileged for mGluR5 target engagement.

mGluR5 negative allosteric modulator CNS drug discovery regioisomer specificity

Aldehyde vs. Methyl Substituent at the 2-Position: Synthetic Versatility Determined by Functional Group Identity

The 2-carboxaldehyde group on the target compound (CAS 1378797-49-9) is a reactive electrophilic handle that enables at least four distinct downstream transformations: (i) oxidation to the corresponding 2-carboxylic acid for amide coupling, (ii) reductive amination with primary or secondary amines, (iii) Knoevenagel condensation with active methylene compounds, and (iv) imine formation with primary amines [1]. In contrast, the 2-methyl analog (CAS 885273-36-9, MW: 138.17) bears a chemically inert methyl group at the same position that cannot participate in any of these reactions [2]. The 2-(2-pyridinyl) analog (CAS 1246891-69-9, MW: 201.22) already has a fully elaborated aromatic substituent, limiting further diversification [3]. The aldehyde-to-acid oxidation pathway is particularly significant because the resulting 2-carboxylic acid is the core pharmacophore claimed in US8907093B2 for wound-healing applications [4].

medicinal chemistry building block derivatization handle aldehyde reactivity

Physicochemical Property Differentiation: TPSA and XLogP3 Values Distinguish the 2-Carboxaldehyde from the 2-Methyl Analog

The target compound (CAS 1378797-49-9) exhibits a Topological Polar Surface Area (TPSA) of 55.1 Ų and an XLogP3 of -0.4 , placing it within the favorable CNS drug-likeness space (TPSA < 90 Ų for brain penetration). In contrast, the 2-methyl analog (CAS 885273-36-9) has a predicted XLogP of 0.2 [1], representing a +0.6 log unit shift toward higher lipophilicity. More strikingly, the 2-methyl analog's hydrochloride salt (CID 101288298) displays a TPSA of ~119 Ų and XLogP of 0.4 [2], far exceeding the typical CNS TPSA threshold and indicating substantially different permeability and solubility profiles. These differences mean that analog series derived from the 2-carboxaldehyde versus the 2-methyl building block will occupy different regions of chemical space, with the aldehyde-derived products predicted to have superior CNS penetration potential based on TPSA criteria.

drug-likeness CNS multiparameter optimization physicochemical profiling

Validated Clinical-Grade PK Profile of the [4,5-c] Scaffold: Oral Bioavailability and Brain Penetration in Preclinical Species

The 4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine scaffold has been pharmacokinetically validated in both rats and monkeys. Compound 13 from the Hirose et al. series demonstrated long half-life and high oral bioavailability in both species, with favorable brain penetration confirmed by receptor occupancy assay in rat cortex [1]. The oral antidepressant-like effect was achieved at an MED of 0.3 mg/kg (q.d.) in the rat forced swimming test [1]. These PK parameters are scaffold-intrinsic and are expected to translate to derivatives built from the 2-carboxaldehyde intermediate, provided the 2-position substituent does not introduce major PK liabilities. In contrast, the isoxazolo[4,5-c]pyridine scaffold has been associated with a different target profile (Hsp90 inhibition, GABA-A receptor agonism) [2][3], and no comparable oral CNS efficacy data exist for the [5,4-c] regioisomer series.

oral bioavailability brain penetration CNS pharmacokinetics

Storage Stability Requirements: -20°C Storage for Aldehyde Integrity vs. Ambient Storage for Methyl Analog

The target compound requires storage at -20°C for maximum product recovery due to the susceptibility of the aldehyde group to air oxidation . This is a documented requirement across multiple suppliers (BOC Sciences, Biozol) . In contrast, the 2-methyl analog (CAS 885273-36-9) is reported with standard storage at 2–8°C [1], reflecting the greater chemical stability of the methyl substituent. The -20°C storage requirement is not a liability but rather an indicator of the aldehyde group's chemical authenticity and reactivity—the very property that enables the diverse derivatization chemistry that distinguishes this building block from its inert methyl analog.

compound stability aldehyde oxidation storage condition

Best-Fit Research and Industrial Application Scenarios for 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde Based on Quantitative Differentiation Evidence


mGluR5 Negative Allosteric Modulator Lead Optimization for Neuropsychiatric Disorders

This compound is the optimal building block for constructing focused libraries of mGluR5 NAMs for depression, anxiety, or other neuropsychiatric indications. The [4,5-c] scaffold has been clinically validated with oral MED of 0.3 mg/kg and confirmed brain penetration in rats [1]. The 2-carboxaldehyde group enables reductive amination to install diverse amine substituents at the oxazole 2-position, directly accessing the SAR vectors identified in the Hirose et al. optimization campaign. The favorable TPSA (55.1 Ų) and XLogP3 (-0.4) position derived compounds within CNS drug-likeness space. Use of the [5,4-c] regioisomer or the 2-methyl analog is contraindicated due to demonstrated ~8-fold loss in mGluR5 potency [2] and the inability to diversify the 2-position, respectively.

Synthesis of Oxazolo[4,5-c]pyridine-2-carboxylic Acid Derivatives for Wound-Healing Drug Discovery

Oxidation of the 2-carboxaldehyde to the corresponding 2-carboxylic acid provides direct access to the core pharmacophore claimed in US8907093B2 for wound-healing applications, including diabetic wound-healing disorders [3]. The aldehyde oxidation step can be performed using NaClO₂ or similar mild oxidants [4], after which standard amide coupling enables diversification of the carboxylic acid into a library of amide derivatives. This pathway is unavailable from the 2-methyl or 2-(2-pyridinyl) analogs, which lack the oxidizable aldehyde group, making the 2-carboxaldehyde compound the only viable intermediate for programs targeting the patented wound-healing chemical space.

Parallel Medicinal Chemistry Library Synthesis via Aldehyde-Based Diversification Strategies

The aldehyde handle supports parallel synthesis workflows where a single batch of the core scaffold can be split into multiple reaction streams: (i) reductive amination with diverse amine sets, (ii) Knoevenagel condensation with malononitrile or Meldrum's acid derivatives, (iii) Grignard addition followed by oxidation to ketones, and (iv) oxidation to the carboxylic acid for amide coupling [4]. This 'one building block, multiple chemotypes' strategy maximizes chemical space exploration from a single procurement, reducing both cost and supply chain complexity compared to purchasing separate building blocks for each chemotype (e.g., the 2-methyl analog, 2-carboxylic acid, and 2-aminomethyl derivative separately). The 98% purity specification from Coompo [5] supports direct use in library synthesis without additional purification.

CNS Penetrant Probe Compound Synthesis for Target Validation Studies

For academic or biotech target validation programs, the combination of the CNS-favorable TPSA (55.1 Ų) , the validated brain penetration of the scaffold class [1], and the versatile aldehyde handle makes this compound an ideal starting point for synthesizing chemical probes. Reductive amination with a simple amine (e.g., benzylamine, cyclopropylamine) can rapidly generate tool compounds for in vivo target engagement studies, with confidence that the scaffold itself does not preclude brain exposure. The cost-effectiveness of a single intermediate that can generate multiple probe candidates further supports its selection for resource-constrained academic probe development programs.

Quote Request

Request a Quote for 4,5,6,7-Tetrahydro-oxazolo[4,5-c]pyridine-2-carboxaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.